molecular formula C8H10N2OS B13321944 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde

1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde

Cat. No.: B13321944
M. Wt: 182.25 g/mol
InChI Key: JQIJMVQAJFLCHQ-UHFFFAOYSA-N
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Description

1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclopropane ring attached to a carbaldehyde group and a thiadiazole ring substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carboxylic acid.

    Reduction: 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-methanol.

    Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Thiadiazole derivatives are known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound may exert its effects through the formation of reactive intermediates or by binding to specific sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and may have similar biological activities.

    Cyclopropane carbaldehyde derivatives: Compounds with a cyclopropane ring and an aldehyde group may exhibit similar reactivity and chemical properties.

Uniqueness

1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde is unique due to the combination of the thiadiazole ring and the cyclopropane carbaldehyde moiety. This structural arrangement may confer specific reactivity and biological activity that distinguishes it from other similar compounds .

Biological Activity

The compound 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde is a derivative of the 1,3,4-thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring and a thiadiazole moiety, which are known for their significant pharmacological properties. The structural formula can be represented as follows:

C8H10N4S\text{C}_8\text{H}_{10}\text{N}_4\text{S}

where the thiadiazole ring contributes to various biological activities including antimicrobial, anticancer, and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer and inflammation.
  • Receptor Modulation : Binding to receptors can alter signaling pathways that regulate cellular responses.
  • Cytotoxic Effects : Studies have shown that derivatives of thiadiazoles can induce apoptosis in cancer cells through various mechanisms.

Anticancer Activity

Research has demonstrated that thiadiazole derivatives exhibit potent anticancer properties. For instance, a study reported the synthesis of several 1,3,4-thiadiazole derivatives that showed significant growth inhibition in various human cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Thiadiazole Derivative ASK-MEL-2 (Skin)4.27
Thiadiazole Derivative BA549 (Lung)6.50
Thiadiazole Derivative CHCT15 (Colon)5.80

This indicates that modifications in the thiadiazole structure can enhance anticancer efficacy .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has also been explored. For example, certain compounds demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic functions .

Anti-inflammatory Effects

Thiadiazole compounds have been implicated in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes like COX-2. These effects were observed in animal models where treatment with thiadiazole derivatives led to reduced swelling and pain .

Study on Anticancer Properties

A study conducted by Alam et al. (2020) synthesized a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles and evaluated their anticancer effects against various cell lines. The results indicated that these compounds exhibited strong cytotoxic effects with IC50 values ranging from 4 to 10 µg/mL across different cancer types .

Study on Antimicrobial Efficacy

In another investigation by Gowda et al. (2020), several thiadiazole derivatives were tested for their antimicrobial properties. The study concluded that modifications at the C-5 position significantly enhanced activity against both Gram-positive and Gram-negative bacteria .

Properties

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

1-[(4-methylthiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H10N2OS/c1-6-7(12-10-9-6)4-8(5-11)2-3-8/h5H,2-4H2,1H3

InChI Key

JQIJMVQAJFLCHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)CC2(CC2)C=O

Origin of Product

United States

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